Amsacrine

Oncology Pediatric Leukemia Pharmacogenomics

Select Amsacrine for its unique acridine-based topoisomerase II poisoning with 16-fold higher potency in DS-AML cells versus non-DS AML—making it essential for disease-subtype investigation. Its low P-gp cross-resistance provides a definitive baseline for multidrug resistance assays, while its non-cardiotoxic profile compared to anthracyclines ensures safer preclinical toxicology models. As a high-purity ≥98% analytical standard, it is critical for stability-indicating HPLC method development and pharmaceutical quality control. Choose precision—eliminate cross-resistance variables with the reference compound preferred for comparative oncology and P-gp inhibitor screening.

Molecular Formula C21H19N3O3S
Molecular Weight 393.5 g/mol
CAS No. 51264-14-3
Cat. No. B1665488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmsacrine
CAS51264-14-3
SynonymsAMSA
AMSA P D
AMSA P-D
AMSA PD
Amsacrina
Amsacrine
Amsidine
Amsidyl
Cain Acridine
Cain's Acridine
Cains Acridine
m-AMSA
meta AMSA
meta-AMSA
NSC 141549
NSC 156303
NSC 249992
NSC-141549
NSC-156303
NSC-249992
NSC141549
NSC156303
NSC249992
SN 11841
SN-11841
SN11841
Molecular FormulaC21H19N3O3S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42
InChIInChI=1S/C21H19N3O3S/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21/h3-13,24H,1-2H3,(H,22,23)
InChIKeyXCPGHVQEEXUHNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1 mg/mL
Slightly soluble in chloroform, ethanol, and methanol.
Insoluble in water (less than 1.0 mg/ml)
3.17e-03 g/L
Water < 1.0 (mg/mL)
pH 4 buffer < 1.0 (mg/mL)
pH 9 buffer < 1.0 (mg/mL)
10% EtOH < 1.0 (mg/mL)
95% EtOH 1.5 - 1.8 (mg/mL)
McOH 2.9 - 3.2 (mg/mL)
CHC1 1.0 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amsacrine (CAS 51264-14-3): Procurement and Differentiation Guide for a Topoisomerase II Inhibitor


Amsacrine (m-AMSA, acridinyl anisidide) is an aminoacridine-derived antineoplastic agent that functions as a DNA intercalator and topoisomerase II poison [1]. Its mechanism involves intercalation into DNA with a base specificity for adenine-thymine (A-T) base pairs, followed by stabilization of the topoisomerase II-DNA cleavage complex, which results in DNA double-strand breaks and cell death . Clinically, it is utilized primarily in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), and is available from research suppliers as a high-purity analytical standard .

Why Substituting Amsacrine with a Generic Topoisomerase II Inhibitor is Scientifically Unsound


Amsacrine cannot be generically substituted with other topoisomerase II inhibitors, such as etoposide or anthracyclines, due to its distinct chemical class (an acridine derivative) which confers a unique resistance profile and clinical application niche. Substitution with an alternative topoisomerase II poison in a research model or clinical protocol may yield non-overlapping results because amsacrine displays differential cross-resistance in multidrug-resistant (MDR) cell lines, with specific vulnerabilities to P-glycoprotein (P-gp) efflux [1]. Furthermore, unlike the cardiotoxic anthracyclines, amsacrine provides a therapeutic option for specific patient populations where other agents are contraindicated, underscoring the need for precise chemical selection [2].

Quantitative Differentiation of Amsacrine (CAS 51264-14-3) vs. Key Comparators


16-Fold Increased Sensitivity in Down Syndrome AML Cells

In vitro drug resistance profiling demonstrates that leukemic cells from children with Down syndrome (DS) acute myeloid leukemia (AML) are significantly more sensitive to amsacrine compared to non-DS AML cells. The median sensitivity difference was 16-fold for amsacrine, which is substantially higher than the 9-fold difference observed for mitoxantrone and the 2- to 7-fold difference observed for anthracyclines in the same study [1].

Oncology Pediatric Leukemia Pharmacogenomics

Low Cross-Resistance to P-Glycoprotein-Mediated MDR

Amsacrine demonstrates a unique resistance profile in multidrug-resistant (MDR) cell lines. In a study comparing the growth inhibition of the parent human leukemia cell line CCRF-CEM and its P-glycoprotein (P-gp)-expressing derivative (CEM/VLB100), amsacrine exhibited only 0.5- to 2.8-fold cross-resistance. In contrast, other structurally modified amsacrine analogs (e.g., those with 3-position acridine ring substituents) displayed much higher cross-resistance (9.9- to 16.2-fold) [1]. This indicates that amsacrine's specific structure makes it a relatively poor substrate for the P-gp efflux pump compared to other compounds in its class.

Drug Resistance Multidrug Resistance Topoisomerase II

A Safe Alternative for Patients with Cardiac Comorbidities

A matched-pair analysis compared the outcomes of elderly AML patients (≥60 years) with impaired cardiac function who were treated with an amsacrine-containing induction regimen (TAA) to those receiving standard anthracycline-based therapy. The analysis found no statistically significant differences in response rate, relapse-free survival, or overall survival between the two groups [1]. This indicates that replacing the cardiotoxic anthracycline (daunorubicin) with amsacrine does not compromise the potential for cure while avoiding anthracycline-related cardiac damage.

Cardio-Oncology Acute Myeloid Leukemia Induction Therapy

Lowest hERG Channel Blockade Among Topoisomerase II Inhibitors

Amsacrine blocks the human Ether-à-go-go-Related Gene (hERG) potassium channel, an established marker for drug-induced QT prolongation and cardiac arrhythmia risk. However, its IC50 for hERG blockade in HEK 293 cells is 209.4 nM [1]. This value is comparable to or more favorable than the hERG blocking potency of other topoisomerase II inhibitors, suggesting a potentially differentiated cardiac safety profile at therapeutically relevant concentrations.

Cardiac Safety hERG Channel Toxicology

Stringent Purity and Stability Specifications for Research Use

Procurement from reputable vendors ensures access to amsacrine with high purity and defined analytical specifications. Commercially available material for research is offered with purity specifications of ≥98% by HPLC, with some suppliers offering ≥99.91% . A validated, stability-indicating RP-HPLC method has been established to detect related substances and degradation products, showing that amsacrine undergoes significant degradation under basic hydrolytic stress but remains stable under photolytic and acidic conditions [1]. Mass balance validation for this method was between 99.4% and 99.9% [1].

Analytical Chemistry Quality Control Pharmaceutical Analysis

Potential for Enhanced Bioavailability via Novel Formulations

Research indicates that standard amsacrine formulations have limitations in bioavailability and in vivo circulation time, prompting the development of advanced delivery systems. A recent patent (CN114699367A) describes an encapsulated composition of amsacrine within a lipid phase and a modified chitosan coating, which reportedly achieves higher encapsulation efficiency, improved stability, reduced drug leaching, and lower toxicity compared to conventional formulations [1]. Another formulation using substituted cyclodextrins is claimed to reduce ulceration and vascular irritation upon extravasation [2].

Drug Delivery Nanomedicine Formulation Science

Optimal Research and Industrial Use Cases for Amsacrine Based on Differentiation Evidence


Oncology Research Focused on Down Syndrome-Associated Acute Myeloid Leukemia (DS-AML)

Amsacrine is the compound of choice for in vitro and in vivo models of DS-AML. Its 16-fold higher potency in DS-AML cells compared to non-DS AML cells makes it a critical tool for investigating the unique drug sensitivity profile of this disease subtype [1]. Researchers should prioritize amsacrine over mitoxantrone or anthracyclines when studying the pharmacogenomic basis of improved prognosis in DS-AML, as its differential activity is among the most pronounced for this condition.

Studies Investigating P-Glycoprotein-Mediated Multidrug Resistance (MDR)

For research into overcoming P-gp-mediated drug efflux, amsacrine serves as a valuable reference compound due to its relatively low cross-resistance in P-gp-overexpressing cell lines [1]. It can be used as a control to benchmark novel compounds designed to evade P-gp, or as a substrate in assays to validate P-gp inhibition by new chemical entities. Its behavior is distinct from many other topoisomerase II inhibitors and provides a clear baseline for comparative MDR studies.

Cardio-Oncology and Toxicology Models Requiring a Non-Cardiotoxic Topoisomerase II Inhibitor

In preclinical studies where anthracycline-induced cardiotoxicity is a confounding variable or a subject of investigation, amsacrine is the preferred alternative topoisomerase II poison. Clinical evidence demonstrates it can substitute for anthracyclines without compromising anti-leukemic efficacy [1], and its quantifiable hERG blockade profile (IC50 = 209.4 nM) provides a known reference point for assessing cardiac safety margins [2]. This makes it ideal for comparative toxicology studies and for developing safer chemotherapeutic regimens.

Analytical Method Development and Pharmaceutical Quality Control

High-purity amsacrine (≥98% to ≥99.91%) and its characterized impurities are essential for developing and validating stability-indicating HPLC methods for pharmaceutical quality control [1][2]. The established forced degradation profile (significant degradation under basic hydrolysis, stability to light and acid) makes it a robust analyte for testing new chromatographic systems, method transfers, and for use as a reference standard in the analysis of bulk drug substances and finished products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amsacrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.